molecular formula C25H28N2O6S B2376288 N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1185156-36-8

N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Cat. No. B2376288
CAS RN: 1185156-36-8
M. Wt: 484.57
InChI Key: KKUJYFHPAWRMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide, also known as DMTB-DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chemical Structure and Conformation

The compound exhibits a complex chemical structure with potential for interaction and bonding due to its planar fragments. The conformation and orientation of its planar fragments, including the imidazol group, benzyl group, and the acetamide fragment, play a critical role in its chemical behavior and interactions. The crystal packing of the compound is characterized by a network of strong intermolecular N—H…O hydrogen bonds, suggesting its potential for forming stable crystalline structures (Soares-Sobrinho et al., 2018).

Crystal Structure and Biological Activity

The compound's crystal structure has been determined, providing insights into its physical properties and potential interactions. The intramolecular hydrogen bond at N(1)-H(1)…O(2) and intermolecular weak interactions at O(3)…H(4) contribute to its structural stability. Additionally, weak pi-pi interactions contribute to the formation of one-dimensional tapes, hinting at its structural versatility. The compound demonstrated moderate herbicidal and fungicidal activities in bioassay tests, indicating potential applications in agricultural or pharmaceutical contexts (Hu et al., 2016).

Functional Group Versatility

The compound's acetamide moiety is a versatile functional group found in many natural and pharmaceutical products. New reagents related to this compound demonstrate stability and reactivity with a variety of alkyl halides and sulfonates, yielding substituted products in good yields. These findings underscore the compound's potential as a versatile precursor or intermediate in the synthesis of a wide range of natural and pharmaceutical products (Sakai et al., 2022).

Synthesis and Potential Applications

The compound's synthesis process involves reactions that yield various derivatives, demonstrating its potential as a scaffold for the development of new compounds with potential biological activities. For instance, the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves a series of reactions and structural confirmations, highlighting the compound's chemical versatility and potential applications in medicinal chemistry (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-16-9-11-20(12-10-16)34(30,31)24-17(2)13-18(3)27(25(24)29)15-22(28)26-14-19-7-6-8-21(32-4)23(19)33-5/h6-13H,14-15H2,1-5H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJYFHPAWRMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.